2-(2,3-Dihydroxyphenyl)acetic acid
Overview
Description
2-(2,3-Dihydroxyphenyl)acetic acid, also known as 2,3-dihydroxyphenylacetic acid, is a compound with the molecular formula C8H8O4 . It has a molecular weight of 168.15 g/mol . This compound belongs to the class of organic compounds known as catechols, which are compounds containing a 1,2-benzenediol moiety .
Molecular Structure Analysis
The IUPAC name of 2-(2,3-Dihydroxyphenyl)acetic acid is 2-(2,3-dihydroxyphenyl)acetic acid . The InChI is InChI=1S/C8H8O4/c9-6-3-1-2-5 (8 (6)12)4-7 (10)11/h1-3,9,12H,4H2, (H,10,11) . The Canonical SMILES is C1=CC (=C (C (=C1)O)O)CC (=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-Dihydroxyphenyl)acetic acid include a molecular weight of 168.15 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass is 168.04225873 g/mol, and the Monoisotopic Mass is 168.04225873 g/mol .Scientific Research Applications
Chiral Auxiliary Applications
- 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been explored as a versatile chiral phosphonic auxiliary, useful as chiral derivatizing agents for amines and alcohols. This compound shows potential in 31P NMR spectroscopy for separating diastereomeric alcohols and amines (Majewska, 2019).
Synthesis of Phenolic Compounds
- Acid-activated clays combined with hydrogen peroxide can convert phenyl acetic acid into phenolic compounds like p-hydroxyphenyl acetic acid and 3,4-dihydroxyphenyl acetic acid, which possess significant antioxidant capacity. This process is operationally simple and could be applied in industrial settings (Neji et al., 2016).
Fluorescence Chemosensor Development
- 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH) has been developed as a fluorescence turn-on chemosensor for the detection of Al(3+) ions, demonstrating high selectivity over other metal ions. This compound also shows potential in bioimaging and real-time monitoring of Al(3+) in living cells, leveraging its aggregation-induced-emission (AIE) effect (Gui et al., 2015).
Antioxidant Properties in Food Chemistry
- Hydroxytyrosol and 3,4-dihydroxyphenyl acetic acid, derived from olive mill wastewater, have shown promising radical-scavenging effects and antioxidant activities. These compounds could serve as natural alternatives to synthetic antioxidants in food additives (Fki et al., 2005).
Biocatalysis in Synthesis of Antioxidants
- p-Hydroxyphenylacetate 3-hydroxylase has been used as a biocatalyst for synthesizing trihydroxyphenolic acids, like 3,4,5-trihydroxycinnamic acid and 2-(3,4,5-trihydroxyphenyl)acetic acid, which have strong antioxidant properties and potential medicinal applications (Dhammaraj et al., 2015).
Future Directions
There are several studies related to 2-(2,3-Dihydroxyphenyl)acetic acid. For instance, one study evaluated the activity of a related compound, curvulinic acid, on seed germination and seedling growth . Another study discussed the metabolomic profiles of A-type procyanidin dimer and trimer with gut microbiota in vitro .
properties
IUPAC Name |
2-(2,3-dihydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGFEVKJCGTKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020061 | |
Record name | (2,3-dihydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydroxyphenyl)acetic acid | |
CAS RN |
19988-45-5 | |
Record name | (2,3-dihydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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